1-[(3-Chlorophenyl)methyl]-3-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}imidazolidine-2,4,5-trione
Description
1-[(3-Chlorophenyl)methyl]-3-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}imidazolidine-2,4,5-trione is a substituted imidazolidine-trione derivative characterized by a 3-chlorophenylmethyl group at position 1 and a 3-(trifluoromethyl)phenyl-substituted oxoethyl moiety at position 2. The trifluoromethyl and chloro substituents enhance lipophilicity and electronic effects, which are critical for target binding .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]imidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3N2O4/c20-14-6-1-3-11(7-14)9-24-16(27)17(28)25(18(24)29)10-15(26)12-4-2-5-13(8-12)19(21,22)23/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFVECRIZBLGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=O)C(=O)N(C2=O)CC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-Chlorophenyl)methyl]-3-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}imidazolidine-2,4,5-trione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazolidine ring: This step involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions to form the imidazolidine ring.
Introduction of the chlorophenyl group: This can be achieved through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the imidazolidine intermediate.
Addition of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents, such as trifluoromethyl iodide, under specific reaction conditions to introduce the trifluoromethyl group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-[(3-Chlorophenyl)methyl]-3-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The imidazolidine ring can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbonyl compounds.
Scientific Research Applications
1-[(3-Chlorophenyl)methyl]-3-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}imidazolidine-2,4,5-trione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)methyl]-3-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Features
The compound belongs to the 1,3-disubstituted imidazolidine-2,4,5-trione family. Key analogs include:
| Compound ID/Name | R1 Substituent | R3 Substituent | Molecular Weight | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 3-Chlorophenylmethyl | 2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl | ~418.7* | Not reported |
| 1-(3-Chloro-4-methylphenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]imidazolidine-2,4,5-trione (3h) | 3-Chloro-4-methylphenyl | (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl | 429.8 | 161–162 |
| 1-(4-Isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione (3d) | 4-Isopropylphenyl | (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl | 429.8 | Not reported |
| 1-(2,6-Diisopropylphenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]imidazolidine-2,4,5-trione (3g) | 2,6-Diisopropylphenyl | (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl | 485.6 | 165–166 |
| 1-[(2-Methylphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione | 2-Methylphenylmethyl | 3-(Trifluoromethyl)phenylmethyl | 376.3 | Not reported |
*Calculated based on formula C₁₉H₁₃ClF₃N₂O₃.
Key Observations :
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group significantly increases logP compared to non-fluorinated analogs. For example, compound 3d (logP ~3.2) demonstrates higher lipophilicity than non-fluorinated derivatives, correlating with enhanced blood-brain barrier penetration . The target compound’s 3-chloro and trifluoromethyl groups likely further elevate logP, improving membrane permeability.
- Melting Point: Analogs with rigid substituents (e.g., 3f: 172–173°C) exhibit higher melting points than those with flexible chains.
Structure-Activity Relationships (SAR)
- Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance enzyme inhibition by stabilizing charge-transfer interactions. For example, 3h’s 3-chloro-4-methylphenyl group improves activity over non-halogenated analogs . Stereochemistry matters: The (R)-configuration in 3d and 3g optimizes binding to cholinergic enzymes, suggesting the target compound’s stereochemistry (if chiral) requires evaluation .
Biological Activity
The compound 1-[(3-Chlorophenyl)methyl]-3-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}imidazolidine-2,4,5-trione , designated by the CAS number 303986-34-7 , is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This complex structure includes a chlorophenyl group and a trifluoromethylphenyl moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes involved in cellular signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various pathogens.
- Antitumor Effects : There is evidence indicating that it may act as an antitumor agent through modulation of cell proliferation and apoptosis.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against several strains, including Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.62 µg/mL |
| Escherichia coli | 31.25 µg/mL |
Antitumor Activity
In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines. The findings are detailed in Table 2.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 12.5 | Induction of apoptosis |
| MCF-7 | 10.0 | Cell cycle arrest |
Case Studies
-
Study on Antitumor Efficacy : A recent investigation assessed the effects of the compound on human tumor cells. The results indicated significant inhibition of cell growth in HepG2 and MCF-7 cell lines, suggesting its potential as an anticancer agent.
"The compound demonstrated a concentration-dependent inhibition of cell proliferation, with notable effects observed at lower concentrations" .
-
Antimicrobial Evaluation : Another study focused on the antimicrobial properties against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively reduced bacterial viability.
"The compound exhibited a broad-spectrum antimicrobial activity, particularly effective against resistant strains" .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(3-Chlorophenyl)methyl]-3-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}imidazolidine-2,4,5-trione, and how can reaction efficiency be validated?
- Methodology :
- Step 1 : Start with a multi-step synthesis involving imidazolidine-trione core formation. Substituents (3-chlorophenylmethyl and 2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl) can be introduced via nucleophilic substitution or alkylation reactions under anhydrous conditions .
- Step 2 : Optimize reaction parameters (e.g., solvent polarity, temperature) using Design of Experiments (DoE) to maximize yield. For example, highlights flow chemistry setups for precise control of reaction kinetics and scalability .
- Validation : Confirm purity via HPLC (≥95%) and compare melting points (e.g., 161–173°C for analogous compounds in ) .
Q. How should structural characterization be performed to confirm the compound’s identity and stereochemical integrity?
- Methodology :
- Spectroscopic Analysis : Use -NMR and -NMR to verify substituent integration (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 170–180 ppm for carbonyl groups) . Fluorine substituents require -NMR (δ: −115.6 ppm range, as in ) .
- Crystallography : Employ X-ray diffraction (single-crystal) to resolve stereochemistry, referencing methods in and for analogous chlorophenyl/trifluoromethyl systems .
Advanced Research Questions
Q. What strategies resolve contradictions in enzyme inhibition data between structurally similar imidazolidine-trione derivatives?
- Methodology :
- Comparative Studies : Compare inhibition profiles (e.g., IC values) against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman’s assay. shows substituent-dependent activity (e.g., 3-chloro vs. 4-cyano groups alter IC by 2–3 orders of magnitude) .
- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s trifluoromethyl group and enzyme active sites. Assess steric/electronic effects of substituents .
Q. How can computational chemistry predict the compound’s pharmacokinetic properties and toxicity?
- Methodology :
- ADMET Prediction : Utilize tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. The trifluoromethyl group may enhance metabolic stability but increase hepatotoxicity risk .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and degradation pathways under physiological conditions .
Q. What experimental designs are optimal for scaling up synthesis while maintaining reproducibility?
- Methodology :
- Flow Chemistry : Implement continuous-flow reactors (per ) to control exothermic reactions and reduce byproducts. Monitor parameters (residence time, pressure) via in-line FTIR .
- Process Analytical Technology (PAT) : Use real-time UV-Vis spectroscopy to track intermediate formation (e.g., imidazolidine ring closure) during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
